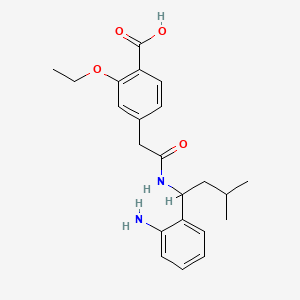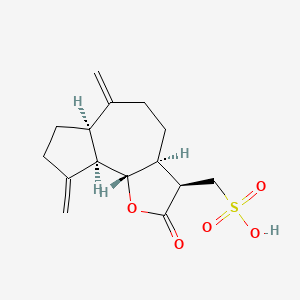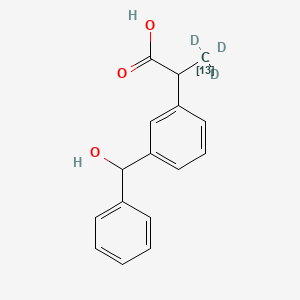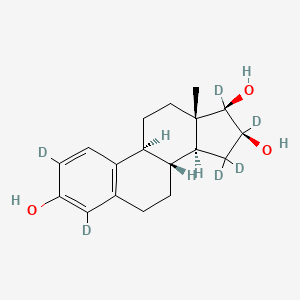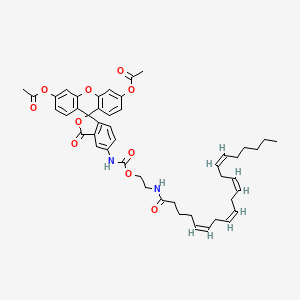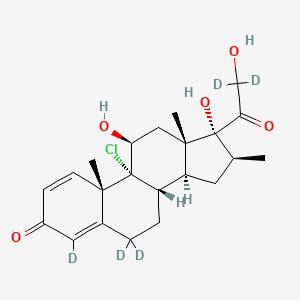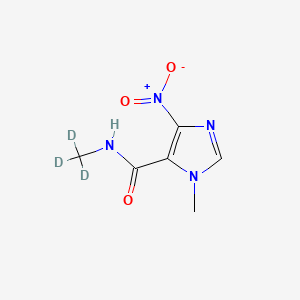
氯雷他定N-氧化物
描述
Loratadine N-Oxide is an impurity standard of Loratadine . Loratadine is a commonly used medication classified as a second-generation antihistamine . It is primarily used to relieve allergy symptoms such as sneezing, runny nose, itchy or watery eyes, and itching of the throat or nose .
Synthesis Analysis
The synthesis of Loratadine involves a series of chemical reactions . The mixture is adjusted to a pH of 5.0-5.5 with hydrochloric acid. The organic phase is washed with water and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile to get Loratadine .Molecular Structure Analysis
The chemical formula of Loratadine N-Oxide is C22H23ClN2O3 . Its exact mass is 398.14 and its molecular weight is 398.890 .Chemical Reactions Analysis
Theoretical investigations of Loratadine reactivity have been conducted to understand its degradation properties . The oxidation is likely to occur in the piperidine and cycloheptane rings .Physical and Chemical Properties Analysis
Loratadine N-Oxide is a solid substance . It has a molecular weight of 398.9 . It is slightly soluble in chloroform and methanol .科学研究应用
药物代谢物鉴定
氯雷他定N-氧化物用于涉及液相色谱-串联质谱法的研究,通过离子-分子反应和碰撞诱导解离来鉴定药物代谢物 .
溶解度增强
研究人员合成了氯雷他定与草酸的多组分晶态,以克服溶解度低的问题,创造了一种共轭酸碱共晶和共晶一水合物,以增强溶解度 .
抗过敏药物合成
氯雷他定由于其半刚性构象,具有很强的治疗效果,被用作第二代抗组胺药,副作用较少。 它作为合成其他抗过敏药物的基础 .
抗炎应用
研究表明,氯雷他定可以作为一种新型抗炎药物,以H1受体非依赖的方式显示出抑制作用 .
外用凝胶制剂
氯雷他定被配制成外用凝胶,它与受体竞争性结合,从而减少副作用。 它正在研究其在外用递送系统中的应用,如负载纳米海绵的凝胶 .
纳米载体制备
对制备氯雷他定(一种疏水性抗组胺药)纳米载体的湿磨技术的研究表明,该技术可以生产出提高溶解度和溶解速度的纳米载体 .
理论反应性研究
使用DFT计算和MD模拟进行的理论研究已经进行,以了解氯雷他定的结构、全局和局部反应性特性,为其与水的相互作用特性提供见解 .
所有这些领域都为氯雷他定N-氧化物在科学研究中的应用提供了独特的视角,展示了它在各种医药和治疗环境中的多功能性和潜力。
Cayman Chem - 氯雷他定N-氧化物 MDPI - 发现、表征和药物应用 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="1
作用机制
Target of Action
Loratadine N-Oxide, a metabolite of Loratadine, primarily targets the Histamine H1 receptors . These receptors are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . They play a crucial role in allergic reactions, making them the primary target of many anti-allergic drugs .
Mode of Action
Loratadine N-Oxide, like Loratadine, acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing familiar symptoms. Loratadine N-Oxide intervenes by blocking this binding, effectively halting the allergic reaction .
Biochemical Pathways
Loratadine N-Oxide impacts the NF-kB pathway . It specifically inhibits this pathway, targeting the Syk and Src proteins . The activation of the H1 receptor leads to the activation of phosphatidase C through G proteins, which promotes an increase in Ca2+ concentration, thereby increasing vasodilation and capillary permeability . This leads to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Pharmacokinetics
The body’s exposure to active metabolites is much higher than to the prodrug with Loratadine .
Result of Action
The result of Loratadine N-Oxide’s action is the reduction of allergic symptoms. By blocking the binding of histamine to H1 receptors, it effectively halts the allergic reaction . This results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function .
安全和危害
生化分析
Biochemical Properties
Loratadine N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, loratadine. It interacts with various enzymes, proteins, and other biomolecules. Notably, Loratadine N-Oxide is known to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for the biotransformation of Loratadine N-Oxide and its subsequent pharmacological effects.
Cellular Effects
Loratadine N-Oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Loratadine N-Oxide can modulate the activity of histamine H1 receptors, leading to reduced allergic responses . Additionally, it has been observed to affect apoptosis and cell proliferation in certain cell types, indicating its potential role in cancer therapy . The compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function.
Molecular Mechanism
The molecular mechanism of Loratadine N-Oxide involves its binding interactions with biomolecules and enzyme modulation. Loratadine N-Oxide acts as an inverse agonist at histamine H1 receptors, inhibiting their activity and reducing allergic symptoms . It also interacts with cytochrome P450 enzymes, leading to its metabolism and the formation of active metabolites. These interactions can result in enzyme inhibition or activation, depending on the specific context and concentration of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Loratadine N-Oxide can change over time due to its stability and degradation. Studies have shown that Loratadine N-Oxide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to Loratadine N-Oxide in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of histamine receptors and metabolic pathways.
Dosage Effects in Animal Models
The effects of Loratadine N-Oxide vary with different dosages in animal models. At low doses, Loratadine N-Oxide effectively reduces allergic symptoms without significant adverse effects . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of metabolites . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Loratadine N-Oxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive metabolism to form desloratadine, its active metabolite . This process involves decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid. The metabolic pathways of Loratadine N-Oxide are crucial for its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, Loratadine N-Oxide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues, with higher concentrations observed in the liver, spleen, and adrenal glands . These distribution patterns are essential for understanding the compound’s pharmacodynamics and potential therapeutic targets.
Subcellular Localization
Loratadine N-Oxide exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, post-translational modifications and targeting signals may direct Loratadine N-Oxide to specific cellular compartments, influencing its overall pharmacological effects.
属性
IUPAC Name |
ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYRDESTWAYZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652620 | |
| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-62-8 | |
| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Loratadine N-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ5M934ECV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)


